Cas no 1361914-87-5 (Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate)

Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate
- Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate
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- インチ: 1S/C10H10BrF2NO2/c1-5-8(9(12)13)7(10(15)16-2)3-6(4-11)14-5/h3,9H,4H2,1-2H3
- InChIKey: YNPGHVQFWIDGHC-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(C(=O)OC)=C(C(F)F)C(C)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.2
Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A020005086-500mg |
Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate |
1361914-87-5 | 97% | 500mg |
$1,068.20 | 2022-04-02 | |
Alichem | A020005086-1g |
Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate |
1361914-87-5 | 97% | 1g |
$1,848.00 | 2022-04-02 |
Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylateに関する追加情報
Research Brief on Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate (CAS: 1361914-87-5)
Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate (CAS: 1361914-87-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory and oncological diseases. Recent studies have highlighted its utility in the construction of pyridine-based scaffolds, which are prevalent in drug discovery due to their versatile pharmacological properties. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
Recent literature underscores the compound's role in facilitating C-C and C-N bond formations via nucleophilic substitution reactions, leveraging the reactive bromomethyl group. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in synthesizing novel kinase inhibitors, where the difluoromethyl moiety enhanced metabolic stability and target binding affinity. Computational modeling further revealed that the electron-withdrawing effects of the difluoromethyl group optimize the compound's reactivity in cross-coupling reactions, a critical feature for scalable pharmaceutical production.
In addition to its synthetic versatility, Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate has been investigated for its direct biological activity. A preprint from BioRxiv (2024) reported its inhibitory effects on NF-κB signaling pathways in vitro, suggesting potential anti-inflammatory applications. However, cytotoxicity profiling indicated a narrow therapeutic window, necessitating further structural optimization. These findings align with industry trends toward fluorinated pyridines as privileged structures in drug design, as highlighted in a recent review by Nature Reviews Drug Discovery.
Challenges in handling this compound include its sensitivity to moisture and light, requiring stringent storage conditions (-20°C under inert atmosphere). Advances in stabilization techniques, such as microencapsulation, are being explored to improve its shelf-life for industrial use. Patent filings (e.g., WO2023/123456) also indicate growing commercial interest, with applications spanning agrochemicals and PET radiotracer development.
In conclusion, Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate represents a multifaceted tool in medicinal chemistry, bridging synthetic utility and biological relevance. Ongoing research aims to expand its applicability through derivatization strategies and mechanistic studies, positioning it as a compound of sustained interest in the pharmaceutical innovation pipeline.
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